N-[(4-Heptylphenyl)(pyridin-3-YL)methylidene]hydroxylamine
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Overview
Description
N-[(4-Heptylphenyl)(pyridin-3-yl)methylidene]hydroxylamine is a chemical compound that belongs to the class of hydroxylamines This compound is characterized by the presence of a heptylphenyl group and a pyridinyl group attached to a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Heptylphenyl)(pyridin-3-yl)methylidene]hydroxylamine typically involves the condensation of 4-heptylbenzaldehyde with pyridine-3-carbaldehyde in the presence of hydroxylamine hydrochloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Heptylphenyl)(pyridin-3-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(4-Heptylphenyl)(pyridin-3-yl)methylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of N-[(4-Heptylphenyl)(pyridin-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its hydroxylamine group can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Heptylphenyl)(pyridin-4-yl)methylidene]hydroxylamine
- N-[(4-Heptylphenyl)(pyridin-2-yl)methylidene]hydroxylamine
- N-[(4-Heptylphenyl)(pyridin-3-yl)methoxy]hydroxylamine
Uniqueness
N-[(4-Heptylphenyl)(pyridin-3-yl)methylidene]hydroxylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the heptylphenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in certain applications .
Properties
CAS No. |
61780-03-8 |
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Molecular Formula |
C19H24N2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-[(4-heptylphenyl)-pyridin-3-ylmethylidene]hydroxylamine |
InChI |
InChI=1S/C19H24N2O/c1-2-3-4-5-6-8-16-10-12-17(13-11-16)19(21-22)18-9-7-14-20-15-18/h7,9-15,22H,2-6,8H2,1H3 |
InChI Key |
CMTZABYMMSRCGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=NO)C2=CN=CC=C2 |
Origin of Product |
United States |
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